![molecular formula C8H11NO B152379 1-[(2R)-2-Ethynylpyrrolidin-1-yl]ethanone CAS No. 128960-01-0](/img/structure/B152379.png)
1-[(2R)-2-Ethynylpyrrolidin-1-yl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2R)-2-Ethynylpyrrolidin-1-yl]ethanone, also known as A-836,339, is a synthetic compound that belongs to the class of pyrrolidinones. This compound has been extensively studied for its potential as a therapeutic agent due to its ability to bind to and activate the cannabinoid receptor CB1. In
Mécanisme D'action
The mechanism of action of 1-[(2R)-2-Ethynylpyrrolidin-1-yl]ethanone involves its binding to and activation of the CB1 receptor. This receptor is a G protein-coupled receptor that is primarily expressed in the central nervous system. Activation of the CB1 receptor leads to a variety of downstream effects, including the inhibition of neurotransmitter release, modulation of ion channels, and regulation of gene expression.
Effets Biochimiques Et Physiologiques
1-[(2R)-2-Ethynylpyrrolidin-1-yl]ethanone has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the release of pro-inflammatory cytokines and reduce the production of reactive oxygen species. In vivo studies have shown that this compound can reduce pain sensitivity and anxiety-like behavior in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-[(2R)-2-Ethynylpyrrolidin-1-yl]ethanone in lab experiments is its high potency and selectivity for the CB1 receptor. This allows for precise manipulation of the endocannabinoid system without affecting other signaling pathways. However, one limitation of using this compound is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
1-[(2R)-2-Ethynylpyrrolidin-1-yl]ethanone has shown promise as a potential therapeutic agent for a variety of conditions. Future research should focus on further elucidating its mechanism of action and exploring its potential for treating pain, anxiety, and inflammation. Additionally, the development of more water-soluble analogs of this compound could improve its utility in experimental settings. Finally, investigations into the potential long-term effects of CB1 receptor activation are warranted to fully understand the safety and efficacy of this compound as a therapeutic agent.
In conclusion, 1-[(2R)-2-Ethynylpyrrolidin-1-yl]ethanone is a synthetic compound that has been extensively studied for its potential as a therapeutic agent. Its ability to bind to and activate the CB1 receptor has made it a promising candidate for the treatment of pain, anxiety, and inflammation. Further research is needed to fully understand its mechanism of action and potential long-term effects, but its high potency and selectivity make it a valuable tool for investigating the endocannabinoid system.
Méthodes De Synthèse
The synthesis of 1-[(2R)-2-Ethynylpyrrolidin-1-yl]ethanone involves the reaction of 2-pyrrolidinone with ethynylmagnesium bromide, followed by purification through column chromatography. This method has been described in detail in a paper by Järbe et al. (2010).
Applications De Recherche Scientifique
1-[(2R)-2-Ethynylpyrrolidin-1-yl]ethanone has been studied extensively for its potential as a therapeutic agent. It has been shown to bind to and activate the CB1 receptor, which is involved in a variety of physiological processes, including pain sensation, appetite regulation, and mood. This compound has been investigated for its potential as an analgesic, anti-inflammatory, and anti-anxiety agent.
Propriétés
Numéro CAS |
128960-01-0 |
|---|---|
Nom du produit |
1-[(2R)-2-Ethynylpyrrolidin-1-yl]ethanone |
Formule moléculaire |
C8H11NO |
Poids moléculaire |
137.18 g/mol |
Nom IUPAC |
1-[(2R)-2-ethynylpyrrolidin-1-yl]ethanone |
InChI |
InChI=1S/C8H11NO/c1-3-8-5-4-6-9(8)7(2)10/h1,8H,4-6H2,2H3/t8-/m0/s1 |
Clé InChI |
ZAFKSHSFIZAUGY-QMMMGPOBSA-N |
SMILES isomérique |
CC(=O)N1CCC[C@@H]1C#C |
SMILES |
CC(=O)N1CCCC1C#C |
SMILES canonique |
CC(=O)N1CCCC1C#C |
Synonymes |
Pyrrolidine, 1-acetyl-2-ethynyl-, (R)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



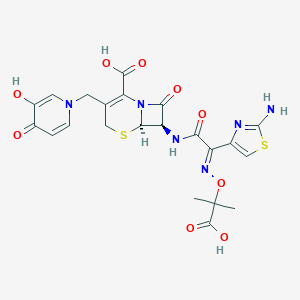
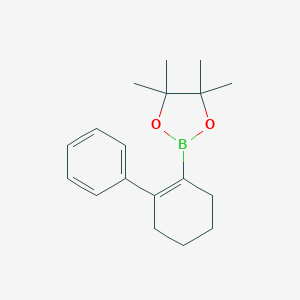
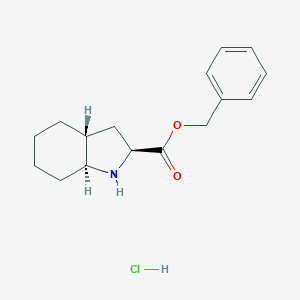








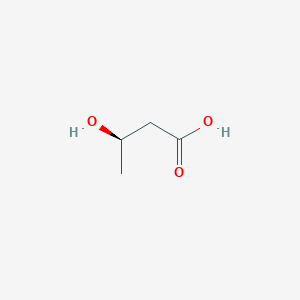
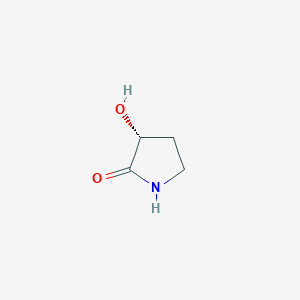
![4,4,5,5-Tetramethyl-2-(spiro[2.5]oct-5-en-6-yl)-1,3,2-dioxaborolane](/img/structure/B152329.png)